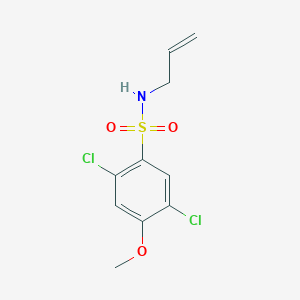
N-allyl-2,5-dichloro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2,5-dichloro-4-methoxybenzenesulfonamide, commonly known as ADMS, is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry due to its pharmacological properties. ADMS has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of ADMS is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways. ADMS has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, ADMS may prevent the invasion and metastasis of cancer cells.
ADMS has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB activity, ADMS may reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
ADMS has been shown to have several biochemical and physiological effects. In vitro studies have shown that ADMS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. ADMS has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In vivo studies have shown that ADMS exhibits antitumor activity in mouse models of breast cancer and colon cancer. ADMS has also been shown to reduce inflammation in mouse models of acute lung injury and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ADMS is its potent antitumor activity against various cancer cell lines. ADMS has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.
One of the limitations of ADMS is its low solubility in water, which can make it difficult to administer in vivo. ADMS also has a short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of ADMS. One area of research is the development of more efficient synthesis methods for ADMS. Another area of research is the optimization of ADMS for in vivo use, such as the development of prodrugs or formulations that increase its solubility and bioavailability.
Another area of research is the investigation of ADMS as a potential therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Finally, the development of ADMS derivatives with improved pharmacological properties may lead to the discovery of more effective therapeutic agents.
Synthesemethoden
The synthesis of ADMS involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The reaction yields N-allyl-2,5-dichloro-4-methoxybenzenesulfonamide as a white solid with a melting point of 105-107°C.
Wissenschaftliche Forschungsanwendungen
ADMS has been the subject of several scientific studies due to its potential as a therapeutic agent. One of the most promising applications of ADMS is in the treatment of cancer. Studies have shown that ADMS exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ADMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anticancer properties, ADMS has also been studied for its anti-inflammatory and neuroprotective effects. ADMS has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. ADMS has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C10H11Cl2NO3S |
|---|---|
Molekulargewicht |
296.17 g/mol |
IUPAC-Name |
2,5-dichloro-4-methoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C10H11Cl2NO3S/c1-3-4-13-17(14,15)10-6-7(11)9(16-2)5-8(10)12/h3,5-6,13H,1,4H2,2H3 |
InChI-Schlüssel |
FOOGPWHCBNYBJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC=C)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



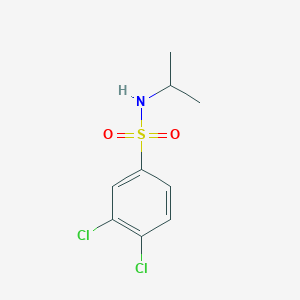
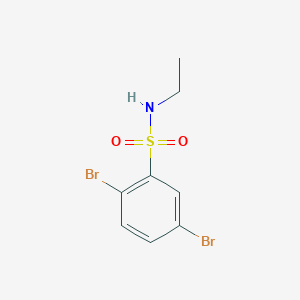
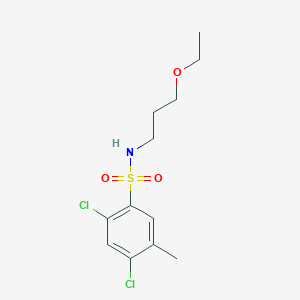
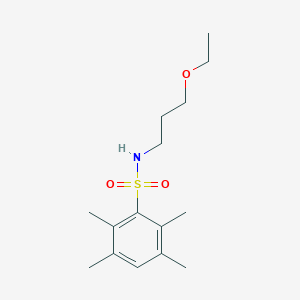
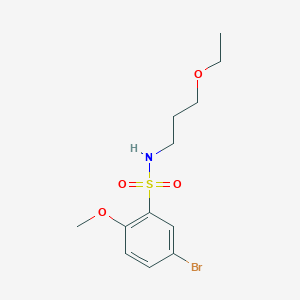
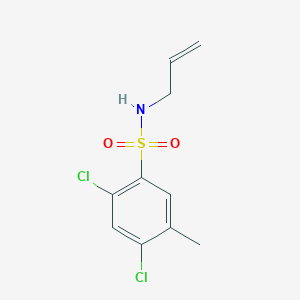
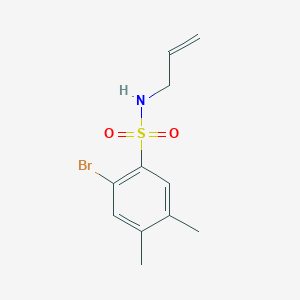
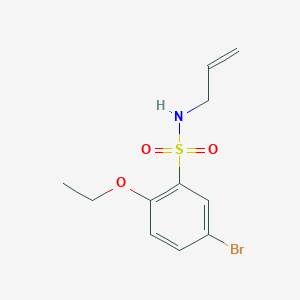
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)